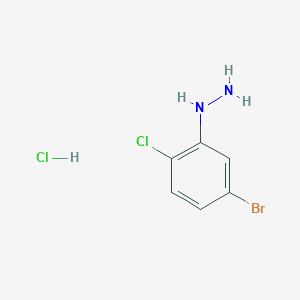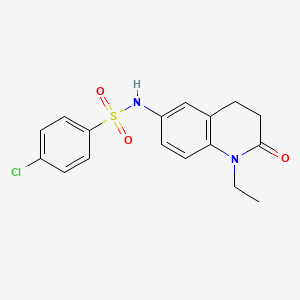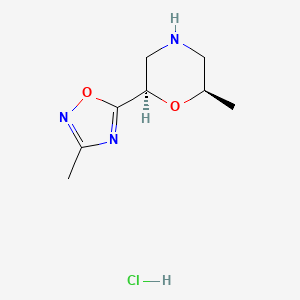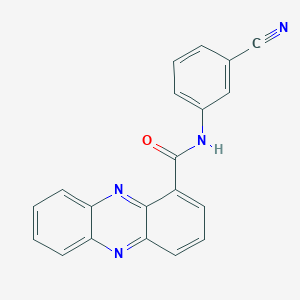
(5-Bromo-2-chlorophenyl)-hydrazine, hydrochloride
Descripción general
Descripción
“(5-Bromo-2-chlorophenyl)-hydrazine, hydrochloride” is a chemical compound with the CAS Number: 1067197-15-2 . It has a molecular weight of 257.94 and is typically found in powder form .
Synthesis Analysis
While specific synthesis methods for “(5-Bromo-2-chlorophenyl)-hydrazine, hydrochloride” were not found, hydrazine-coupled compounds like pyrazoles can be synthesized through nucleophilic addition-elimination reactions . The yields for such reactions can range from 61.64% to 95.5% .Molecular Structure Analysis
The InChI code for “(5-Bromo-2-chlorophenyl)-hydrazine, hydrochloride” is 1S/C6H6BrClN2.ClH/c7-4-1-2-5 (8)6 (3-4)10-9;/h1-3,10H,9H2;1H . This indicates the presence of bromine, chlorine, nitrogen, and hydrogen atoms in the compound.Physical And Chemical Properties Analysis
“(5-Bromo-2-chlorophenyl)-hydrazine, hydrochloride” is a powder that is stored at room temperature . The compound has a molecular weight of 257.94 .Aplicaciones Científicas De Investigación
Synthesis of Enantiomerically Pure Compounds
“(5-Bromo-2-chlorophenyl)-hydrazine, hydrochloride” is used in the synthesis of enantiomerically pure compounds . The key step in this process is the resolution of 2-(5-bromo-2-chlorophenyl)-2-(4-ethoxyphenyl)acetic acid . This procedure is characterized by its inexpensiveness, scalability, and ability to produce two individual enantiomers of a diarylethane .
Development of Antidiabetic Agents
This compound plays a crucial role in the development of Sodium-Glucose Transport Protein 2 (SGLT2) inhibitors, which are among the most promising antidiabetic agents . The modification of the diarylmethane aglycone in known SGLT2 inhibitors often involves the use of "(5-Bromo-2-chlorophenyl)-hydrazine, hydrochloride" .
Improvement of Hypoglycemic Activity
The introduction of a methyl group into compound 1, enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)-ethane, has been found to be a good strategy to improve the hypoglycemic activity . This strategy requires “(5-Bromo-2-chlorophenyl)-hydrazine, hydrochloride” as the building block for the incorporation of the diarylethane aglycone during the synthesis .
Pharmaceutical Applications
The resolution-based strategy may be the only method that meets the requirements for pharmaceutical purposes where excellent enantiomeric purities (>99%, e.e.) are often required . This strategy also involves the use of "(5-Bromo-2-chlorophenyl)-hydrazine, hydrochloride" .
Chemical Research
“(5-Bromo-2-chlorophenyl)-hydrazine, hydrochloride” is also used in various chemical research applications due to its unique properties .
Industrial Applications
In the industry, this compound is used in the production of other chemicals .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Direcciones Futuras
Propiedades
IUPAC Name |
(5-bromo-2-chlorophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2.ClH/c7-4-1-2-5(8)6(3-4)10-9;/h1-3,10H,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDFZYUISBRBFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)NN)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1067197-15-2 | |
| Record name | (5-bromo-2-chlorophenyl)hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B2706857.png)



![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2706865.png)

![2-(4-{3-[(4-Chlorophenyl)sulfonyl]propanoyl}piperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole](/img/structure/B2706867.png)
![1-(2,4-dichlorophenyl)-N-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2706868.png)
![1'-(4-Methoxybenzyl)-7'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2706870.png)
![N-[(pyridin-3-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2706872.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2706879.png)
